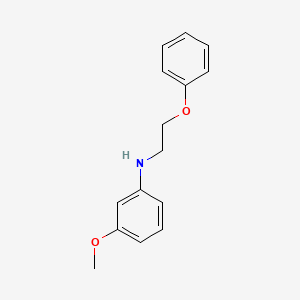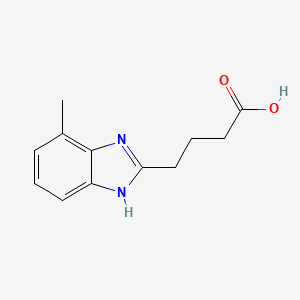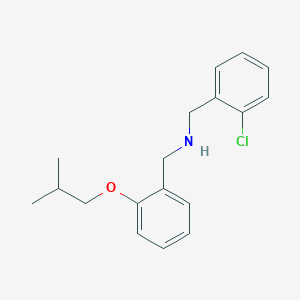
3-甲氧基-N-(2-苯氧基乙基)苯胺
描述
科学研究应用
1. 光谱和理论研究
通过红外光谱和理论计算,对3-甲氧基-N-(2-苯氧基乙基)苯胺进行了振动、几何和电子性质的研究。这些研究为了解该化合物及其衍生物的分子行为和构象提供了见解,从而在理解其化学和物理性质(Finazzi et al., 2003)方面具有重要意义。
2. 分子结构和光谱分析
对类似化合物,如4-甲氧基-N-(3-苯基丙烯基)苯胺,进行了使用光谱技术表征分子结构的研究。这些研究有助于理解分子几何和电子性质,这对化学合成和材料科学中的各种应用(Efil et al., 2014)至关重要。
3. 催化应用
类似3-甲氧基-N-(2-苯氧基乙基)苯胺的化合物在催化方面具有潜在应用。例如,Fe3O4纳米颗粒已被用于催化苯胺化合物的氧化,这表明相关化合物也可以用于类似的催化性能(Zhang et al., 2009)。
4. 合成和化学反应性
这类化合物的合成和反应性在化学研究中具有重要意义。例如,(3-甲氧基-N-水杨醛亚胺)苯胺衍生物配合物的合成及其在催化中的应用展示了该化合物在有机合成中的实用性以及在创造新材料方面的潜力(Yue et al., 2010)。
5. 光催化活性
对3-甲氧基-N-(2-苯氧基乙基)苯胺等甲氧基取代苯胺化合物的光催化活性进行研究可能会推动环境应用的进展,例如水净化和污染物降解(Jafari & Nezamzadeh-Ejhieh, 2017)。
作用机制
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
Related compounds have been shown to undergo reactions such as n-methylation and oxidative O-demethylation . These reactions could potentially alter the activity of the compound’s targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methoxy-N-(2-phenoxyethyl)aniline is currently unavailable . These properties would significantly impact the bioavailability of the compound.
Result of Action
Its use in proteomics research suggests that it may have significant effects at the molecular level .
生化分析
Biochemical Properties
3-Methoxy-N-(2-phenoxyethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, influencing their activity and function. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall metabolic flux
Cellular Effects
3-Methoxy-N-(2-phenoxyethyl)aniline has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact cell signaling pathways, altering the communication between cells and affecting their responses to external stimuli. These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular biology.
Molecular Mechanism
The molecular mechanism of 3-Methoxy-N-(2-phenoxyethyl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways Additionally, it may interact with transcription factors, influencing gene expression and altering cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-N-(2-phenoxyethyl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular behavior, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Methoxy-N-(2-phenoxyethyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and its safety profile in animal models.
Metabolic Pathways
3-Methoxy-N-(2-phenoxyethyl)aniline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels The compound may affect the synthesis and degradation of certain metabolites, altering the overall metabolic balance within cells
Transport and Distribution
The transport and distribution of 3-Methoxy-N-(2-phenoxyethyl)aniline within cells and tissues are important factors that influence its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . These interactions are essential for understanding how the compound is distributed within the body and its potential effects on different tissues and organs.
Subcellular Localization
The subcellular localization of 3-Methoxy-N-(2-phenoxyethyl)aniline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
属性
IUPAC Name |
3-methoxy-N-(2-phenoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-15-9-5-6-13(12-15)16-10-11-18-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRRLKCQBNHXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651279 | |
| Record name | 3-Methoxy-N-(2-phenoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61040-69-5 | |
| Record name | 3-Methoxy-N-(2-phenoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385228.png)



![Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate](/img/structure/B1385233.png)

![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)
![3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385239.png)
![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)
![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)
